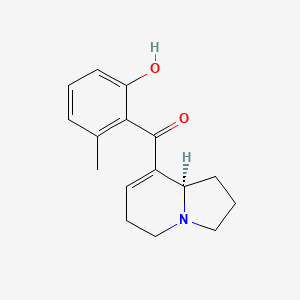

Elaeocarpenine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

[(8aR)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]-(2-hydroxy-6-methylphenyl)methanone |

InChI |

InChI=1S/C16H19NO2/c1-11-5-2-8-14(18)15(11)16(19)12-6-3-9-17-10-4-7-13(12)17/h2,5-6,8,13,18H,3-4,7,9-10H2,1H3/t13-/m1/s1 |

InChI Key |

KNSLYJICIDVPEX-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)O)C(=O)C2=CCCN3[C@@H]2CCC3 |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)C2=CCCN3C2CCC3 |

Synonyms |

elaeocarpenine |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways of Elaeocarpenine

Proposed Biogenetic Precursors and Transformations Leading to Elaeocarpenine

The biosynthesis of this compound, an indolizidine alkaloid, is believed to originate from fundamental building blocks within the plant's primary metabolism. While the complete pathway is yet to be fully elucidated, research points towards a likely biogenetic relationship with other alkaloids found alongside it.

A key piece of evidence comes from the chemical investigation of Elaeocarpus fuscoides, a plant native to Papua New Guinea from which this compound was first isolated. researchgate.net In this study, researchers also identified three other related alkaloids: isoelaeocarpicine, isoelaeocarpine (B10849436), and elaeocarpine (B14167859). researchgate.net A significant finding was that treating this compound with ammonia (B1221849) resulted in the formation of a mixture of isoelaeocarpine and elaeocarpine. researchgate.net This transformation suggests that this compound is a direct biogenetic precursor to these other two alkaloids. researchgate.net

The elucidation of such pathways often involves techniques like tracer studies, where isotopically labeled compounds are introduced to the plant to track their incorporation into the final natural product. snscourseware.org Other methods include the use of isolated organs and tissues, grafting, and the study of mutant strains that may accumulate intermediate compounds. snscourseware.org By analyzing the labeling patterns of metabolites, scientists can piece together the sequence of biochemical reactions. core.ac.uk

These studies rely on the principle that complex secondary metabolites are derived from primary metabolites through a series of enzymatic reactions. core.ac.uk The general approach to unraveling these pathways involves identifying the initial building blocks from central metabolic routes like glycolysis, the pentose (B10789219) phosphate (B84403) cycle, or the citrate (B86180) cycle. core.ac.uk

Influence of Plant Cell Suspension Cultures and Environmental Modulation on this compound Production

Plant cell suspension cultures offer a promising alternative to whole-plant extraction for the production of valuable secondary metabolites like this compound. pjoes.commdpi.com These cultures provide a controlled environment where production can be optimized and scaled up, independent of geographical and seasonal variations. pjoes.comnih.gov

The production of secondary metabolites in plant cell cultures can be significantly influenced by various factors. The composition of the culture medium, including nutrients and phytohormones, plays a critical role. nih.gov For instance, the establishment of in vitro cultures for most plant species is possible by using an appropriate culture medium and optimal levels of phytohormones. nih.gov

Elicitation is a key strategy to enhance the production of secondary metabolites. Elicitors are compounds that induce a stress response in the plant cells, often leading to an increase in the synthesis of defensive compounds like alkaloids. imrpress.com Methyl jasmonate (MeJA) is a commonly used elicitor that has been shown to enhance the production of various secondary metabolites in different plant cell cultures. mdpi.comimrpress.com The timing and concentration of the elicitor application are crucial for maximizing yield. mdpi.com

Researchers have found that optimizing nutrient and environmental conditions, selecting high-producing cell lines, and using stress-inducing compounds are effective strategies to overcome challenges such as low yield and genetic instability in plant cell cultures. pjoes.com The ability to manipulate these factors in a bioreactor setting opens up the possibility of large-scale, consistent production of this compound. pjoes.com

Synthetic Methodologies and Chemical Derivatization of Elaeocarpenine

Total Synthesis Strategies for Elaeocarpenine and its Core Skeleton

The synthesis of this compound and its congeners, such as elaeocarpine (B14167859) and isoelaeocarpine (B10849436), has been a subject of interest for decades. Early syntheses by pioneers like Tanaka and Tufariello laid the groundwork for more modern and efficient approaches. rsc.org this compound itself is proposed to be a biogenetic precursor to isoelaeocarpine and elaeocarpine, as treatment with ammonia (B1221849) converts it into a 1:1 mixture of these two diastereomers. acs.orgnih.gov

The construction of the complex, fused-ring system of this compound has necessitated the use of powerful and elegant chemical reactions. Synthetic strategies have evolved from linear sequences to more convergent and modular approaches.

A variety of key transformations have been employed in the total synthesis of the Elaeocarpus alkaloid core. Early work by Tufariello and co-workers utilized a nitrone-olefin cycloaddition reaction as the central strategy to assemble the indolizidine framework. rsc.org Another approach, reported by Onaka, involved the reductive condensation of dehydroindolizidine with salicylaldehyde, although this method resulted in low yields. rsc.org

More recent and modular strategies have focused on the rapid assembly of key structural motifs. One such approach relies on an aldol/dehydration/oxa-Michael sequence to quickly build a tetrahydrobenzopyran-4-one framework, which contains all the necessary carbon atoms and functional groups for subsequent cyclizations. rsc.orgrsc.org A pivotal step in this strategy is a Niobium(V) chloride (NbCl5)-mediated intramolecular Mannich reaction. rsc.orgrsc.org This reaction forges the crucial C-ring of the alkaloid by reacting an N-acyliminium ion with a simple ketone, effectively creating the indolizidine portion of the molecule. rsc.org

Another powerful tool used in the synthesis of related indolizidine alkaloids is the Tsuji–Trost reaction, a palladium-catalyzed allylic amination that is highly effective for forming intramolecular C-N bonds to construct piperidine (B6355638) and pyrrolidine (B122466) rings. acs.org Ring-closing metathesis is another key transformation that has been successfully applied to form the unsaturated C-ring present in some indolizidine alkaloids. acs.org

Key Reactions in the Synthesis of the this compound Core

| Reaction Type | Description | Key Reagents/Catalysts | Synthetic Utility |

|---|---|---|---|

| Intramolecular Mannich Reaction | Forms the indolizidine C-ring by cyclization of an N-acyliminium ion onto a ketone. rsc.org | NbCl5, p-TsOH rsc.org | Core skeleton construction. rsc.org |

| Nitrone-Olefin Cycloaddition | [3+2] cycloaddition strategy to construct the indolizidine ring system. rsc.org | Nitrone, Olefin | Early strategy for core assembly. rsc.org |

| Aldol/Oxa-Michael Sequence | Rapidly builds the tetrahydrobenzopyran-4-one B-ring. rsc.org | Base or Acid | Modular construction of key intermediates. rsc.org |

| Tsuji-Trost Allylic Amination | Intramolecular C-N bond formation to create piperidine or pyrrolidine rings. acs.org | Palladium catalyst acs.org | Construction of the bicyclic indolizidine core. acs.org |

| Ring-Closing Metathesis | Formation of the unsaturated C-ring from a diene precursor. acs.org | Grubbs' or Hoyveda-Grubbs catalyst | Formation of cyclic alkenes. acs.org |

| Eschenmoser Sulfide (B99878) Contraction | Used to install side chains by converting a thioamide to the desired functionality. rsc.orgrsc.org | Lawesson's reagent, Meerwein's salt rsc.org | Side-chain diversification. rsc.org |

Achieving stereochemical control is a significant challenge in the synthesis of complex natural products like this compound. wiley.com Asymmetric synthesis aims to produce a single stereoisomer, which is crucial as different stereoisomers can have vastly different biological activities. slideshare.netbiotechjournal.in For instance, the stereochemistry of Elaeocarpus alkaloids has been shown to correlate with their binding affinity for the δ-opioid receptor. rsc.org

Strategies for asymmetric synthesis often rely on the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. slideshare.netbiotechjournal.in After the desired stereocenter is set, the auxiliary is removed. Another major approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. wiley.comcardiff.ac.uk

In the synthesis of related indolizidine alkaloids, the stereochemistry of the first stereocenter, often introduced via an N-acylpyridinium salt reaction, can effectively guide the stereochemistry of subsequent centers in a substrate-controlled manner. acs.org For example, the facial selectivity of reactions like the addition of an allylstannane to a vinylogous amide can be completely controlled by existing stereocenters in the molecule. acs.org The NbCl5-mediated intramolecular Mannich reaction is also notable for its ability to secure both stereoisomers found in these natural products, allowing access to both natural and unnatural analogues. rsc.org

Modern synthetic chemistry increasingly focuses on developing unified and divergent strategies. nih.gov A unified strategy aims to create a common intermediate from which a wide array of structurally diverse natural products can be synthesized. nih.govrsc.org This is highly efficient compared to developing a unique de novo synthesis for each target molecule.

A successful unified and divergent total synthesis of six Elaeocarpus alkaloids, including elaeocarpine and isoelaeocarpine, has been reported. rsc.orgrsc.org This modular approach begins with the rapid construction of a tetrahydrobenzopyran-4-one framework from commercially available materials. rsc.org From this central intermediate, a key intramolecular Mannich reaction builds the core ring system. rsc.org Diversification is then achieved through the intermediacy of a thioamide, which can be converted into different side chains and oxidation states found across the alkaloid family. rsc.orgrsc.org For example, an Eschenmoser sulfide contraction/reduction sequence was used to install the side chain of elaeocarfoline A/B. rsc.org This strategy showcases how multiple natural products can be accessed efficiently from a single synthetic pathway. rsc.org Such approaches are not only elegant but also practical, enabling the synthesis of analogues for biological testing. rsc.orgresearchgate.net

Asymmetric Synthesis and Stereochemical Control in this compound Production

Chemo-Enzymatic Approaches for this compound and Related Indolizidine Alkaloids

Chemo-enzymatic synthesis integrates the precision of biological catalysts (enzymes) with the power of traditional organic chemistry. nih.gov This approach leverages enzymes to perform highly selective reactions, such as stereoselective or regioselective transformations, that are often difficult to achieve with conventional chemical methods. nih.gov

While specific chemo-enzymatic syntheses targeting this compound are not prominently documented, the methodology has been applied to the broader class of indolizidine alkaloids. For example, multi-enzymatic cascade processes have been developed for the three-step total synthesis of either enantiomer of isosolenopsin, a 2-methylpiperidine (B94953) alkaloid. nih.gov However, a limitation of enzymatic reactions can be their high substrate specificity, which may restrict the scope to a narrow range of molecules. nih.gov In other areas, non-ribosomal peptide synthetase (NRPS) modules have been used to construct highly functionalized scaffolds from amino acid precursors, which are then elaborated chemically to yield complex alkaloids. nih.gov The integration of enzymatic catalysis with chemical synthesis holds significant potential for the efficient production of complex natural products and their analogues. nih.gov

Rational Design and Synthesis of this compound Derivatives for Biological Exploration

Rational design involves creating new molecules with improved or specific biological activities based on an understanding of their structure-activity relationships (SAR). nrfhh.commdpi.com By systematically modifying the structure of a lead compound like this compound, researchers can probe its interactions with biological targets and identify the key structural features responsible for its activity. nrfhh.comnih.gov

This compound and several related alkaloids have been identified as ligands for the human δ-opioid receptor. acs.orgnih.govwhiterose.ac.uk This has prompted the synthesis of analogues to explore the SAR and potentially develop more potent or selective ligands. rsc.org

One study detailed the synthesis of this compound and a series of its structural analogues to evaluate their opioid receptor-binding affinity. whiterose.ac.uk While the synthesized compounds showed weak affinity for the δ-opioid receptor, they were found to be non-selective, exhibiting greater affinity for the μ and κ receptor subtypes. whiterose.ac.uk This highlights how structural modifications can alter not only the potency but also the selectivity of a ligand. The development of divergent synthetic routes is crucial for such studies, as it provides access to a library of related compounds for biological screening, which can accelerate the discovery of new drug candidates. nih.gov

Synthesis of Labeled this compound for Mechanistic Probing

The elucidation of the precise mechanisms of action, metabolic pathways, and target interactions of this compound necessitates the use of isotopically labeled analogs. Stable isotope labeling, utilizing isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), is a powerful technique that allows for the tracking of molecules and their metabolites in complex biological systems without altering their fundamental chemical properties. doi.orgcreative-proteomics.com The synthesis of labeled this compound derivatives, while not yet extensively reported in the literature, can be approached using established methodologies for isotopic labeling of complex natural products. These labeled compounds are invaluable tools for studies involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

The strategic placement of isotopic labels within the this compound scaffold can provide detailed insights into specific biochemical processes. For instance, labeling at metabolically labile positions can help identify metabolic breakdown products, while labeling at the pharmacophore can illuminate interactions with biological targets.

Hypothetical Strategies for Deuterium Labeling

Deuterium-labeled compounds are frequently used as internal standards in quantitative mass spectrometry-based assays due to their similar physicochemical properties to the unlabeled analyte but distinct mass. researchgate.net Furthermore, the introduction of deuterium can influence reaction rates (a phenomenon known as the kinetic isotope effect), providing a powerful probe for mechanistic investigations of enzymatic reactions. princeton.edu

A plausible approach for the synthesis of deuterium-labeled this compound could involve the use of deuterium-delivering reagents at key stages of a synthetic sequence. Drawing parallels from the synthesis of other complex molecules, such as the bifunctional electrophile 4-oxo-2(E)-nonenal (ONE), specific deuterium incorporation can be achieved with high efficiency. nih.govnih.gov For example, the reduction of a suitable precursor, such as an enone or a ketone, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), could introduce deuterium at specific positions.

Consider a hypothetical late-stage intermediate in a total synthesis of this compound. The introduction of deuterium at the C-1 position of the propyl side chain could be achieved by the reduction of a corresponding aldehyde precursor with a deuterated hydride. Similarly, deuterium atoms could be installed at the C-7 position via the reduction of a 7-keto precursor.

Proposed Synthesis of Carbon-13 Labeled this compound

Carbon-13 labeling is particularly valuable for NMR-based structural and mechanistic studies. The incorporation of ¹³C can significantly enhance NMR signal sensitivity and enable the use of advanced techniques like ¹³C-¹³C correlation spectroscopy to trace metabolic pathways. frontiersin.org

The synthesis of ¹³C-labeled this compound would likely require the introduction of the label early in the synthetic route, using a commercially available ¹³C-labeled starting material. For instance, in a synthetic strategy involving a key bond-forming reaction to construct the indolizidine core, one of the core building blocks could be synthesized using a ¹³C-labeled precursor. A strategy analogous to the synthesis of ¹³C-labeled carnosine derivatives, where labeled building blocks are incorporated via standard peptide coupling protocols, could be adapted for the synthesis of this compound. unimi.itresearchgate.net

For example, if the synthesis of this compound proceeds through a pathway involving the coupling of a proline derivative with a side-chain fragment, the side-chain could be prepared using ¹³C-labeled starting materials, thereby introducing the label into the propyl chain of the final molecule.

The following table outlines potential labeled this compound analogs and their proposed synthetic strategies and applications.

| Labeled Compound | Isotope | Position of Label | Proposed Synthetic Strategy | Potential Application for Mechanistic Probing |

| [7-²H]-Elaeocarpenine | Deuterium (²H) | C-7 | Reduction of a 7-keto precursor with a deuterated reducing agent (e.g., NaBD₄). | Probing the mechanism of enzymatic reduction or oxidation at the C-7 position. |

| [1',1'-²H₂]-Elaeocarpenine | Deuterium (²H) | C-1' of propyl chain | Reduction of a corresponding aldehyde precursor with LiAlD₄. | Investigating metabolic transformations of the propyl side chain. |

| [¹³C₃]-Propyl-Elaeocarpenine | Carbon-13 (¹³C) | Propyl side chain | Use of a ¹³C₃-labeled propyl Grignard reagent in a coupling reaction. | Tracing the metabolic fate of the side chain in vivo using ¹³C NMR or MS. |

| [¹³C]-Carbonyl-Elaeocarpenine | Carbon-13 (¹³C) | C-8 (carbonyl) | Introduction of a ¹³C-labeled carbon monoxide in a carbonylation reaction. | Studying the interactions of the carbonyl group with biological nucleophiles. |

These proposed labeled analogs of this compound would serve as critical tools for advancing our understanding of its biological activity. The availability of such compounds would facilitate detailed pharmacokinetic studies, metabolite identification, and the elucidation of its molecular mechanism of action, thereby supporting further development and application.

Pharmacological Research on Elaeocarpenine: Mechanistic Insights from Pre Clinical Studies

Modulation of Opioid Receptors by Elaeocarpenine and Related Analogues

The interaction of this compound and its chemical relatives with opioid receptors has been a significant area of pre-clinical investigation. These studies aim to characterize the binding profiles and understand the structural requirements for receptor affinity, providing a foundation for potential therapeutic applications.

This compound, a natural indolizidine alkaloid, and its related compounds have demonstrated notable binding affinity for opioid receptors, with a particular preference for the delta-opioid receptor (DOR). researchgate.netnih.gov Initial investigations involving this compound isolated from the leaves of Elaeocarpus fuscoides showed that it inhibited the binding of a radiolabeled ligand to the human delta-opioid receptor with an IC₅₀ value of 2.7 µM. nih.govacs.orgacs.org In the same study, related alkaloids isoelaeocarpicine, isoelaeocarpine (B10849436), and elaeocarpine (B14167859) also showed affinity for the DOR, with IC₅₀ values of 35.1 µM, 13.6 µM, and 86.4 µM, respectively. nih.govacs.orgacs.org

Further research involving the chemical synthesis of both enantiomers of this compound, along with several analogues, provided deeper insight into the structure-activity relationships for binding to mu (µ), kappa (κ), and delta (δ) opioid receptor subtypes. nih.gov These studies revealed that the (9R)-enantiomer of this compound exhibited a higher binding affinity for all three receptor subtypes compared to its (9S)-counterpart, although neither enantiomer showed significant subtype selectivity. nih.gov

Interestingly, modifications to the core structure led to changes in receptor selectivity. An analogue with a pyrrolizidine (B1209537) skeleton showed mu-selective binding, while another analogue incorporating a stemona-type skeleton displayed selective binding for both mu and kappa receptors. nih.gov These findings underscore that while the natural this compound structure has a preference for the delta receptor, synthetic modifications can shift this selectivity. acs.orgnih.gov

Table 1: Opioid Receptor Binding Affinities of this compound and Related Alkaloids

| Compound | Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ) | Source(s) |

| This compound | Delta (δ) | IC₅₀: 2.7 µM | acs.org, nih.gov, acs.org |

| (9R)-Elaeocarpenine | Mu (µ) | Kᵢ: 1.1 µM | nih.gov |

| Kappa (κ) | Kᵢ: 1.4 µM | nih.gov | |

| Delta (δ) | Kᵢ: 0.61 µM | nih.gov | |

| (9S)-Elaeocarpenine | Mu (µ) | Kᵢ: 4.0 µM | nih.gov |

| Kappa (κ) | Kᵢ: 5.6 µM | nih.gov | |

| Delta (δ) | Kᵢ: 2.3 µM | nih.gov | |

| Isoelaeocarpicine | Delta (δ) | IC₅₀: 35.1 µM | acs.org, nih.gov, acs.org |

| Isoelaeocarpine | Delta (δ) | IC₅₀: 13.6 µM | acs.org, nih.gov, acs.org |

| Elaeocarpine | Delta (δ) | IC₅₀: 86.4 µM | acs.org, nih.gov, acs.org |

While specific computational docking studies for this compound itself are not extensively detailed in the reviewed literature, the interactions of other ligands with opioid receptors provide a framework for its potential binding mode. Molecular docking evaluations of various alkaloids at the mu-opioid receptor highlight key interactions necessary for binding. researchgate.net A crucial interaction for many opioid ligands is the formation of a salt bridge between a positively charged amine on the ligand and the negatively charged sidechain of a specific aspartic acid residue (Asp147 in the mu-opioid receptor). researchgate.net

Furthermore, interactions with aromatic residues, such as a histidine (His297 in the mu-opioid receptor), contribute to binding affinity. researchgate.net Given that this compound is an indolizidine alkaloid containing a nitrogen atom that can be protonated, it is plausible that it engages in a similar key interaction with the conserved aspartic acid residue within the binding pockets of the delta, mu, and kappa opioid receptors. nih.govbiorxiv.org The orientation of the heterocyclic rings attached to the indolizidine core is considered a determining factor in the binding affinity of such alkaloids to the delta-opioid receptor. acs.org More active compounds in this class often feature an orientation where the heterocyclic ring attached at the C-8 position is orthogonal to the piperidine (B6355638) ring. acs.org

Direct experimental studies detailing the specific downstream signaling pathways modulated by this compound are limited. However, the functional consequences of ligand binding to opioid receptors, particularly the delta-opioid receptor, are well-characterized. Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαᵢ/ₒ proteins. frontiersin.orgnih.gov

Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase activity, which results in decreased intracellular levels of cyclic AMP (cAMP). frontiersin.orgidrblab.net This is a primary mechanism through which opioids exert their cellular effects. Additionally, signaling through G proteins can modulate ion channel activity, such as reducing calcium ion currents and increasing potassium ion conductance. idrblab.net This leads to hyperpolarization of the cell membrane and reduced neuronal excitability. nih.gov Ligands can also engage different downstream signaling cascades, sometimes in an agonist-specific manner, involving pathways like the mitogen-activated protein kinase (MAPK) pathway or the β-arrestin pathway, the latter of which is often associated with receptor internalization. mdpi.comresearchgate.net Given this compound's affinity for the delta-opioid receptor, it is hypothesized to initiate these canonical signaling events, though specific studies are needed to confirm its functional activity as an agonist or antagonist and its potential for biased signaling.

Molecular Interactions at Opioid Receptor Binding Sites Through Computational Approaches

Pre-clinical Investigations of Antimicrobial Actions of this compound

Extracts from plants of the Elaeocarpus genus, known to be a source of indolizidine alkaloids including this compound, have demonstrated notable antimicrobial properties in pre-clinical evaluations. idrblab.net While studies on purified this compound are limited, research on crude extracts provides initial evidence of their potential for bacterial growth inhibition.

Ethanolic extracts from the leaves, seeds, and fruits of Elaeocarpus ganitrus have been shown to contain various phytochemicals such as alkaloids, tannins, and flavonoids. researchgate.net In in vitro analyses, the leaf extract of E. ganitrus exhibited strong inhibitory action against the Gram-positive bacterium Staphylococcus aureus and moderate inhibition against the Gram-negative bacterium Escherichia coli. researchgate.net Further studies using aqueous extracts of E. ganitrus leaves confirmed a broad spectrum of activity, inhibiting the growth of Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The minimum inhibitory concentration (MIC) values for the aqueous extract ranged from 125 to 2000 µg/ml, with the most potent activity observed against B. cereus (125 µg/ml). researchgate.net

Similarly, various solvent extracts (ethanol, methanol, and aqueous) of E. ganitrus leaves were tested against Escherichia coli and Shigella flexneri. unar.ac.iduad.ac.id All extracts displayed antibacterial activity, with inhibition zones for E. coli ranging from 10.33-19.66 mm, which is categorized as strong inhibition. unar.ac.id The minimum concentration of each extract required to inhibit both bacterial species was determined to be 10%. unar.ac.id These findings highlight that extracts containing a mixture of compounds, including alkaloids like this compound, are effective at inhibiting the proliferation of various pathogenic bacteria in vitro. researchgate.netresearchgate.net

| Bacterial Strain | Plant Extract | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | Ethanolic leaf extract of E. ganitrus | Strong inhibition | researchgate.net |

| Escherichia coli | Ethanolic leaf extract of E. ganitrus | Medium inhibition | researchgate.net |

| Bacillus cereus | Aqueous leaf extract of E. ganitrus | Maximum relative percentage inhibition (124.16%); MIC of 125 µg/ml | researchgate.net |

| Escherichia coli | Ethanol, methanol, and aqueous leaf extracts of E. ganitrus | Inhibition zone of 10.33-19.66 mm | unar.ac.id |

| Shigella flexneri | Ethanol, methanol, and aqueous leaf extracts of E. ganitrus | Inhibition zone of 8.88-22.62 mm | unar.ac.id |

To elucidate the potential mechanisms behind the observed antibacterial activity of Elaeocarpus extracts, computational studies have been employed. researchgate.net Molecular docking simulations are a key tool in structure-based drug design, used to predict how a ligand (like this compound) might bind to the active site of a target protein. frontiersin.orgfrontiersin.orgmdpi.com

In one study, researchers investigated the antibacterial mechanism of compounds found in Elaeocarpus ganitrus extract by performing molecular docking against D-alanine ligase (Ddl) from Staphylococcus aureus. researchgate.net D-alanine ligase is a crucial bacterial enzyme essential for the synthesis of the peptidoglycan cell wall. nih.govnih.govebi.ac.uk It catalyzes the ATP-dependent ligation of two D-alanine molecules, forming a dipeptide that is a key building block for the bacterial cell wall. nih.gov Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial death, making it an important target for antibiotics. nih.govnih.gov

The molecular docking analysis of seven compounds from the E. ganitrus extract revealed inhibitory activity against the D-alanine ligase of S. aureus. researchgate.net This suggests that at least some of the antimicrobial effects of the extract could be attributed to the direct inhibition of this essential enzyme. researchgate.net While this particular study focused on several compounds within the extract, it provides a plausible mechanism of action that could be investigated specifically for this compound and its analogues. The binding of these compounds to the active site of D-alanine ligase would prevent its normal function, thereby halting cell wall construction and inhibiting bacterial growth. researchgate.netnih.gov

In Vitro Studies on Bacterial Growth Inhibition by this compound-Containing Extracts

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

This compound and its related indolizidine alkaloids have been identified as ligands for opioid receptors, particularly the delta-opioid (δ-opioid) receptor. ebi.ac.ukacs.org Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, have provided valuable insights into the features governing this interaction. nih.govguidetopharmacology.org

A study investigating alkaloids from the leaves of Elaeocarpus fuscoides isolated this compound along with isoelaeocarpicine, isoelaeocarpine, and elaeocarpine. ebi.ac.ukacs.orgresearchgate.net All four compounds demonstrated binding affinity for the human δ-opioid receptor. This compound itself showed the highest affinity among the tested compounds with a half-maximal inhibitory concentration (IC50) value of 2.7 µM. ebi.ac.ukacs.orgresearchgate.net In comparison, isoelaeocarpine and elaeocarpine, which are diastereomers of each other and differ from this compound in the indolizidine ring system, had lower affinities with IC50 values of 13.6 µM and 86.4 µM, respectively. ebi.ac.ukacs.orgresearchgate.net

Further synthetic studies have explored how stereochemistry affects receptor binding. The two enantiomers of this compound, (9R)-elaeocarpenine and (9S)-elaeocarpenine, were synthesized and evaluated for their binding to mu (μ), kappa (κ), and delta (δ) opioid receptor subtypes. nih.gov The (9R)-enantiomer exhibited higher binding affinity for all three receptor subtypes compared to the (9S)-enantiomer. nih.gov However, neither enantiomer displayed significant selectivity for one subtype over the others. nih.gov This indicates that while the specific 3D arrangement of the atoms (stereochemistry) is crucial for the strength of the binding, the core this compound structure interacts more generally with the different opioid receptors. nih.gov

| Compound | Opioid Receptor Target | Binding Affinity (IC50, µM) | Reference |

|---|---|---|---|

| This compound | Human δ-opioid receptor | 2.7 | ebi.ac.ukacs.orgresearchgate.net |

| Isoelaeocarpicine | Human δ-opioid receptor | 35.1 | ebi.ac.ukresearchgate.net |

| Isoelaeocarpine | Human δ-opioid receptor | 13.6 | ebi.ac.ukacs.orgresearchgate.net |

| Elaeocarpine | Human δ-opioid receptor | 86.4 | ebi.ac.ukacs.orgresearchgate.net |

Research into the SAR of these alkaloids has revealed that the orientation of the heterocyclic rings attached to the core indolizidine structure is a key determinant of activity. whiterose.ac.uk A more potent biological activity is observed when there is an orthogonal relationship between the piperidine ring (part of the indolizidine system) and the coupled heterocycle. whiterose.ac.uk Conversely, in alkaloids that are less active, the piperidine ring tends to lie in the same plane as the attached heterocyclic ring system. whiterose.ac.uk This suggests that a non-planar, more three-dimensional conformation allows for a better fit and more effective interaction with the target receptor, leading to higher binding affinity and subsequent biological effects. whiterose.ac.uk

Modifications to the core structure of this compound, particularly involving the heterocyclic skeleton and side chains, have a profound impact on its pharmacological profile, especially its affinity and selectivity for different opioid receptor subtypes. nih.gov

Synthetic studies have demonstrated that replacing the indolizidine unit of this compound with other heterocyclic systems can shift receptor selectivity. nih.gov For instance, an analogue of (9S)-elaeocarpenine incorporating a pyrrolizidine skeleton showed μ-selective binding. nih.gov Another analogue, which featured a stemona-type skeleton, exhibited selective binding for both μ- and κ-opioid receptors. nih.gov These findings underscore that the nature of the core bicyclic amine structure is a critical factor in determining which opioid receptor subtype the molecule will preferentially bind to.

Furthermore, studies on related Elaeocarpus alkaloids provide insight into the role of N-substituents. For example, comparing the habbemine and peripentonine classes of alkaloids, it was found that replacing a propyl alcohol N-substituent with a propylhexamide group influenced activity. whiterose.ac.uk While not performed directly on this compound, this highlights a general principle for this alkaloid family: modifications to substituents on the nitrogen atom can significantly alter the pharmacological properties of the molecule. whiterose.ac.uk

Advanced Analytical Techniques for Elaeocarpenine Quantification and Metabolic Profiling in Research Contexts

Chromatographic Methodologies for Elaeocarpenine Analysis in Complex Matrices

Chromatographic techniques are fundamental in separating this compound from other components within a sample, a critical step for accurate quantification and identification. wikipedia.org The choice of method often depends on the complexity of the sample matrix and the specific research question.

High-Performance Liquid Chromatography (HPLC) in this compound Research

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comaustinpublishinggroup.com It is particularly valuable in phytochemical analysis for standardizing plant-based drugs and isolating active principles. austinpublishinggroup.comtaylorfrancis.com The resolving power of HPLC is well-suited for processing multicomponent samples on both analytical and preparative scales. austinpublishinggroup.com

In the context of this compound research, HPLC is a cornerstone for quantitative analysis. A typical HPLC system utilizes a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential affinities of the sample components for the stationary and mobile phases. openaccessjournals.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar aqueous mixture, is the most common mode used for the analysis of a wide range of compounds, including alkaloids like this compound. austinpublishinggroup.com

For the analysis of plant extracts containing this compound, a gradient elution is often employed. This involves changing the composition of the mobile phase during the analysis to achieve optimal separation of compounds with varying polarities. analis.com.my For instance, a method might start with a higher proportion of a weak solvent (like water with a small percentage of formic acid to control pH) and gradually increase the proportion of a stronger organic solvent (like acetonitrile). phcogres.combiorxiv.org

Table 1: Illustrative HPLC Method Parameters for Alkaloid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (Reversed-Phase) | phcogres.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | biorxiv.orgmdpi.com |

| Flow Rate | 1.0 mL/min | analis.com.my |

| Column Temperature | 35-40°C | analis.com.myphcogres.com |

| Injection Volume | 5-20 µL | analis.com.mybiorxiv.org |

| Detection | UV-Vis or Diode Array Detector (DAD) | nih.gov |

This table presents a generalized set of HPLC conditions. Specific method parameters would be optimized for the precise analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Bioanalysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the bioanalysis of this compound, offering high sensitivity and selectivity. agnopharma.combioanalysis-zone.com These techniques are used for the separation, identification, and quantification of both known and unknown compounds, as well as for elucidating the structure and chemical properties of molecules. 360biolabs.com LC-MS is particularly powerful for analyzing complex biological matrices like plasma, blood, urine, and tissue. agnopharma.com360biolabs.com

In a typical LC-MS/MS setup, the eluent from the HPLC column is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. agnopharma.com This allows for the precise identification and quantification of this compound, even at very low concentrations. One study identified this compound as one of several alkaloids in the seeds of Elaeocarpus sphaericus, where it constituted 1.88% of the alkaloid composition. atlantis-press.com

The high selectivity of LC-MS/MS is a significant advantage, as it can differentiate and quantify highly similar compounds with accuracy and precision over a wide dynamic range, even at low levels. veedalifesciences.com For quantitative analysis, Multiple Reaction Monitoring (MRM) is a commonly used technique that provides high accuracy and resistance to interference. creative-proteomics.com

Table 2: Key Advantages of LC-MS/MS in this compound Bioanalysis

| Feature | Description | Reference |

|---|---|---|

| High Sensitivity | Enables detection of nano- to picogram-per-milliliter concentrations. | agnopharma.com |

| High Selectivity | Reduces the need for extensive sample cleanup and can identify components in unresolved chromatographic peaks. | agnopharma.comveedalifesciences.com |

| Structural Information | Tandem MS (MS/MS) provides fragmentation data useful for structural elucidation. | nih.gov |

| Broad Applicability | Suitable for analyzing a wide range of molecules, including new chemical entities, peptides, and steroids. | agilexbiolabs.com |

This table highlights the key benefits of utilizing LC-MS/MS for the analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Detection

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers enhanced separation efficiency and is a powerful tool for the qualitative and quantitative analysis of compounds. nih.govmdpi.com HPTLC plates are made with smaller silica (B1680970) gel particles, resulting in a higher packing density and a smoother surface, which in turn leads to more compact bands and increased detection sensitivity. merckmillipore.com This technique is particularly useful for the chemical fingerprinting of herbal extracts. researchgate.netsciensage.info

In the context of this compound research, HPTLC can be used for the rapid screening of plant extracts to identify the presence of this alkaloid. researchgate.net It is a cost-effective and rapid method, allowing for the parallel analysis of multiple samples. researchgate.netcabr.ie For instance, HPTLC has been used to analyze extracts of Elaeocarpus ganitrus, revealing the presence of various phytochemicals. biorxiv.orgpropulsiontechjournal.com While specific HPTLC methods for this compound are not detailed in the provided search results, the general methodology is applicable.

Table 3: Comparison of HPTLC and Classical TLC

| Feature | HPTLC | Classical TLC | Reference |

|---|---|---|---|

| Mean Particle Size | 5 - 6 µm | 10 - 12 µm | merckmillipore.com |

| Layer Thickness | 100 - 200 µm | 250 µm | merckmillipore.com |

| Separation Time | 3 - 20 min | 20 - 200 min | merckmillipore.com |

| Detection Limits (Fluorescence) | 5 - 10 pg | 50 - 100 pg | merckmillipore.com |

This table illustrates the superior performance characteristics of HPTLC over conventional TLC.

Spectroscopic Approaches for Structural Conformation and Interaction Studies (Beyond Basic Identification)

While chromatography is excellent for separation and quantification, spectroscopic techniques are essential for elucidating the detailed structure of this compound and studying its interactions with biological targets. The primary methods for structure elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mspkptmanora.ac.in

NMR spectroscopy provides extensive information about the molecular structure and connectivity of atoms. rssl.com Both 1D (¹H and ¹³C) and 2D NMR experiments are crucial for determining the complete structure of a novel compound like this compound. acs.orgresearchgate.net IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. researchgate.net Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The structure of this compound was originally determined using 1D and 2D NMR spectroscopy. acs.org

Recent advancements have seen the development of comprehensive datasets of synthetic IR and NMR spectra for a vast number of organic molecules, which can aid in the development of predictive models for structure elucidation. chemrxiv.org Furthermore, hyphenated techniques, such as HPLC-NMR and HPLC-FTIR, allow for the on-line separation and structural characterization of compounds in complex mixtures. researchgate.net

Advanced Sample Preparation Strategies for this compound Bioanalysis from Biological Origin

Effective sample preparation is a critical and often challenging step in the bioanalysis of this compound from complex biological matrices such as plasma, blood, and urine. nih.govresearchgate.net The goal is to extract the analyte of interest, remove interfering substances, and, if necessary, concentrate the analyte before analysis. thermofisher.com

Traditional methods like protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used. mdpi.com LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.orgnih.gov However, these methods can be time-consuming and may have limitations in terms of sensitivity and selectivity. orientjchem.org

Solid-Phase Extraction (SPE) is a more advanced and widely used technique that offers several advantages, including higher analyte recovery, reduced matrix effects, and the potential for automation. gerstelus.comlcms.czwaters.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte or the interferences. thermofisher.com The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. mdpi.com For alkaloid extraction from plant seeds, SPE with a C18 sorbent has been successfully employed. atlantis-press.com Novel SPE sorbents and simplified protocols are continually being developed to improve efficiency and reduce solvent consumption. lcms.cznih.gov

Other modern microextraction techniques, such as volumetric absorptive microsampling (VAMS), are also gaining popularity as they require smaller sample volumes and simplify the sample preparation process. nih.gov

Table 4: Common Sample Preparation Techniques for Bioanalysis

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Low cost, effective removal of phospholipids. | Time-consuming, uses large volumes of toxic solvents. | mdpi.comorientjchem.org |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, while interferences are washed away. | High recovery, clean extracts, can be automated. | Can be more costly and complex to develop methods. | thermofisher.commdpi.com |

| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent or acid. | Simple and fast. | Less clean extracts compared to SPE, potential for analyte co-precipitation. | mdpi.com |

This table provides a comparative overview of common sample preparation techniques used in bioanalysis.

Future Directions and Translational Perspectives in Elaeocarpenine Research

Exploration of Unexplored Biological Targets and Novel Pharmacological Modalities for Elaeocarpenine

While the interaction of this compound with DORs is a key aspect of its pharmacological profile, preliminary evidence suggests its bioactivity may extend to other biological targets. wordpress.com The Elaeocarpus genus, a rich source of this compound, contains a variety of bioactive compounds, including flavonoids and cucurbitacins, which have demonstrated antioxidant, anti-inflammatory, antiviral, and anticancer properties. researchgate.netresearchgate.net This association warrants a broader investigation into whether this compound itself contributes to these effects.

Future research should systematically screen this compound against a diverse panel of biological targets to uncover novel pharmacological activities. Areas of high interest for exploration include:

Anti-inflammatory Pathways: A computational study investigating compounds from Elaeocarpus sphaericus predicted that this compound could bind to the Cyclooxygenase-2 (COX-2) protein, an enzyme central to inflammatory processes. tjnpr.org This suggests a potential role for this compound as an anti-inflammatory agent, which requires validation through further in vitro and in vivo studies. tjnpr.org

Anticancer Mechanisms: Various extracts from Elaeocarpus species have shown anticancer properties. researchgate.netresearchgate.net It is crucial to determine if this compound plays a direct role by investigating its effects on cancer-related signaling pathways, such as those involving cell proliferation (e.g., JAK-STAT, MAPK) or apoptosis. researchgate.net

Antiviral Activity: The antiviral potential of Elaeocarpus extracts has also been noted. researchgate.netresearchgate.net Investigating this compound's ability to inhibit viral replication or entry into host cells could open new avenues for antiviral drug discovery.

Application of Advanced Computational and In Silico Approaches for this compound Drug Design and Optimization

Computer-aided drug design (CADD) offers a powerful toolkit to accelerate the discovery and optimization of therapeutic compounds by reducing the time and cost associated with traditional laboratory experimentation. tsijournals.com These computational methods, which rely on computer modeling and simulation, are particularly valuable for refining the structure of natural products like this compound to enhance their efficacy and drug-like properties. tsijournals.comnfcr.org

In silico techniques such as molecular docking, a method that predicts the binding orientation and affinity of a small molecule to a target protein, can be employed to systematically explore this compound's interactions with various receptors. nih.gov For instance, molecular docking has already been used to predict the interaction between this compound and the COX-2 enzyme. tjnpr.org The foundation of these computational models is the detailed physicochemical and structural properties of the molecule. naturalproducts.net

| Property/Descriptor | Value | Relevance in Drug Design |

|---|---|---|

| Molecular Formula | C16H19NO2 | Defines the elemental composition and molecular weight. |

| AlogP | 2.68 | Predicts lipophilicity, affecting absorption and membrane permeability. |

| Topological Polar Surface Area (TopoPSA) | 40.54 Ų | Estimates the polar surface area, influencing cell penetration. |

| Hydrogen Bond Donors | 1 | Indicates the capacity to donate hydrogen bonds in receptor interactions. |

| Hydrogen Bond Acceptors | 3 | Indicates the capacity to accept hydrogen bonds, crucial for binding specificity. |

| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule. |

| NP-likeness Score | 0.79 | Measures the similarity of the structure to known natural products. |

Furthermore, CADD can guide the synthesis of novel analogs with improved characteristics. Studies have already been undertaken to synthesize and evaluate analogs of this compound to explore the structure-activity relationship concerning opioid receptor binding. acs.orgtandfonline.comtandfonline.com By using in silico optimization, researchers can predict how structural modifications might affect binding affinity, selectivity, and pharmacokinetic properties before undertaking complex chemical synthesis. nih.govnih.gov This predictive power allows for a more targeted and efficient drug development process.

Development of this compound-Based Chemical Probes for Cellular and Molecular Research

To fully understand the molecular mechanisms of this compound, it is essential to develop tools that can visualize and identify its interactions within a complex biological system. Chemical probes are small-molecule reagents designed for this purpose, enabling the exploration of protein function and the validation of drug targets. nih.gov A typical chemical probe consists of three key components: a ligand for selective binding, a reporter group for detection, and a reactive group for covalent linkage to the target. frontiersin.org

Given this compound's established affinity for DORs, it serves as an excellent ligand scaffold for the design of an affinity-based chemical probe. frontiersin.orgnih.gov Such a probe would allow researchers to:

Visualize the localization of DORs in different cell types and tissues.

Isolate and identify binding partners of this compound.

Quantify changes in target engagement under various physiological or pathological conditions. rsc.org

The design of an this compound-based probe would involve strategically modifying its structure to incorporate a reporter tag (e.g., a fluorophore like fluorescein (B123965) or a biotin (B1667282) tag for affinity purification) and a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) without disrupting its core binding properties. rsc.org This modular approach facilitates the creation of multifunctional tools for comprehensive biological investigation. frontiersin.org

| Probe Component | Example Moiety | Function |

|---|---|---|

| Ligand | This compound Core Structure | Provides binding affinity and selectivity for the target protein (e.g., delta-opioid receptor). |

| Reporter Group | Fluorescein or Biotin | Enables detection and visualization (fluorescence) or purification (affinity capture) of the probe-target complex. |

| Reactive Group | Benzophenone or Diazirine | Forms a stable, covalent bond with the target protein upon photoactivation, allowing for permanent labeling. |

The creation of such chemical probes would be a significant step forward, providing powerful reagents to dissect the specific cellular functions modulated by this compound and validate its targets for future therapeutic development. nih.govchemicalprobes.org

Q & A

Q. What analytical methods detect this compound in complex biological matrices?

- Methodological Answer : Develop LC-MS/MS methods with MRM (Multiple Reaction Monitoring) for specificity. Validate using spike-and-recovery experiments in plasma/tissue homogenates. Optimize sample preparation (SPE, protein precipitation) to minimize matrix effects. Include internal standards (e.g., deuterated analogs) for quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.